molecular formula C7H9ClN2O B567420 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride CAS No. 1332581-57-3

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride

Cat. No.: B567420
CAS No.: 1332581-57-3
M. Wt: 172.612
InChI Key: RZGKBSSATKJQCB-UHFFFAOYSA-N
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Description

“2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride” is a chemical compound with the CAS Number 1332581-57-3 . It has a molecular weight of 172.61 and a linear formula of C7H9ClN2O . The compound is typically stored at temperatures between 0-5°C and appears as a grey solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O.ClH/c10-7-3-1-2-6-8-4-5-9(6)7;/h1-3,8H,4-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a grey solid with a molecular weight of 172.61 . It has a linear formula of C7H9ClN2O and is typically stored at temperatures between 0-5°C . The InChI code for this compound is 1S/C7H8N2O.ClH/c10-7-3-1-2-6-8-4-5-9(6)7;/h1-3,8H,4-5H2;1H .

Scientific Research Applications

Structural Analysis and Synthesis

  • The crystal structure of 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride has been determined by X-ray diffraction. It exhibits specific structural features, including the formation of N+-HïCl− hydrogen bond, contributing to its unique properties (Rybakov et al., 2000).
  • Synthesis processes for related compounds, like 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo[1,2-a]pyridines, have been established, indicating the compound’s versatility and potential for structural modifications (Aliev et al., 2007).

Insecticidal Applications

  • Novel synthesis methods for 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives have been described. Some derivatives exhibit strong insecticidal activities against pests like brown planthopper and cowpea aphids, highlighting the compound's potential in agricultural applications (Zhang et al., 2019).

Medicinal Chemistry and Biological Activities

  • 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives are part of a three-dimensional molecular scaffold, potentially useful in medicinal chemistry for the creation of small molecules that adapt optimally to the three-dimensional binding sites of biological targets (Schmid et al., 2006).
  • A series of synthesized dihydroimidazo[1,2-a]pyridines and 4-thiazolidinone derivatives, obtained through reactions involving 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one, demonstrated significant antibacterial and antifungal activities, indicating its potential as an antimicrobial agent (Salhi et al., 2020).

Biochemical Analysis

Biochemical Properties

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It has been associated with the inhibition of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), two enzymes that are crucial in cellular signaling and gene expression . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways and gene expression . By inhibiting PI3K and HDAC, it can induce multiple epigenetic modifications affecting signaling networks . This can lead to changes in cellular metabolism and potentially influence the growth and proliferation of cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a dual inhibitor of PI3K and HDAC, it can affect multiple pathways at the molecular level . This dual inhibitory action allows it to exert its effects more broadly within the cell .

Temporal Effects in Laboratory Settings

It is known that the compound has potent antiproliferative activities against certain cell lines, suggesting potential long-term effects on cellular function

Metabolic Pathways

Given its inhibitory effects on PI3K and HDAC, it is likely that it interacts with enzymes or cofactors in these pathways

Properties

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c10-7-3-1-2-6-8-4-5-9(6)7;/h1-3,8H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGKBSSATKJQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C=CC=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724468
Record name 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332581-57-3
Record name 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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